molecular formula C9H9IO2 B1621258 2-(Iodomethyl)-1,4-benzodioxan CAS No. 23785-19-5

2-(Iodomethyl)-1,4-benzodioxan

Cat. No.: B1621258
CAS No.: 23785-19-5
M. Wt: 276.07 g/mol
InChI Key: TWFUOISHFCFZII-UHFFFAOYSA-N
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Description

Contextualization of the 1,4-Benzodioxane (B1196944) Core as a Versatile Synthetic Scaffold

The 1,4-benzodioxane moiety is a prominent and enduring scaffold in the field of medicinal chemistry. researchgate.netnih.gov It is a key substructure found in a multitude of both natural and synthetically derived bioactive compounds. researchgate.netunimi.it The versatility of the 1,4-benzodioxane framework stems from its extensive use as a foundational template for designing a wide array of molecules with diverse biological activities. researchgate.netnih.gov Its applications in drug design are vast, having been incorporated into agents targeting a range of conditions, from bacterial infections and cancer to neurological disorders. researchgate.netunimi.it

The 1,4-benzodioxane structure is frequently employed to develop ligands for various receptors and enzymes, including adrenergic, serotoninergic, and nicotinic receptors. researchgate.netnih.gov The introduction of a substituent at the C2 position of the dioxane ring renders the molecule chiral, a feature that is often crucial for specific biological interactions. researchgate.netrsc.org Key synthetic precursors such as 2-carboxy, 2-hydroxymethyl, and 2-aminomethyl-1,4-benzodioxane provide accessible routes to a variety of derivatives. researchgate.netlookchem.com Researchers have successfully designed benzodioxane-based carboxylic acids as inhibitors of cyclooxygenase (COX) enzymes and developed derivatives with potent anticancer and antibacterial activities. unimi.itnih.gov The stability and specific three-dimensional conformation of the benzodioxane ring system make it an attractive and reliable building block for constructing complex and biologically active molecules. chemimpex.comontosight.ai

Significance of Iodomethyl Functionalization in Chemical Transformations

The iodomethyl (-CH2I) group is a key functionalization in organic synthesis, primarily due to the unique properties of the iodine atom. cymitquimica.com Iodine's status as an excellent leaving group makes molecules containing an iodomethyl substituent highly valuable as intermediates in a variety of chemical transformations. cymitquimica.comontosight.ai This high reactivity is particularly exploited in nucleophilic substitution reactions, where the iodine atom is readily displaced by a wide range of nucleophiles. cymitquimica.com This facility allows for the strategic introduction of new functional groups and the formation of more complex molecular architectures. ontosight.aicymitquimica.com

Compared to other halomethyl analogs (such as bromomethyl or chloromethyl), the iodomethyl group generally exhibits higher reactivity, facilitating reactions under milder conditions. This enhanced reactivity is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials science compounds. cymitquimica.comontosight.ai For instance, the iodomethyl group can participate in critical carbon-carbon bond-forming reactions, serving as a building block in medicinal chemistry. cymitquimica.com Compounds like benzyl (B1604629) iodide are used as intermediates in the synthesis of pharmaceuticals and as reagents in cross-coupling reactions. ontosight.ai The utility of the iodomethyl group thus lies in its ability to activate a molecule for subsequent synthetic modifications, expanding the possibilities for creating novel and elaborate chemical structures. cymitquimica.com

Scope and Academic Relevance of Research on 2-(Iodomethyl)-1,4-benzodioxan

Research on this compound focuses on its role as a highly reactive intermediate for the synthesis of novel organic compounds. While direct studies on this specific molecule are not extensively documented in mainstream literature, its academic relevance can be inferred from the well-established reactivity of its structural components: the 1,4-benzodioxane scaffold and the iodomethyl functional group. The compound's primary value lies in its potential as a superior alkylating agent compared to its more common analog, 2-bromomethyl-1,4-benzodioxane. chembk.com

The bromo-analog is a known intermediate used in the synthesis of various compounds, including benzimidazolium salts which have been studied for their antioxidant and antimicrobial properties. chembk.combiointerfaceresearch.com Given that iodide is a better leaving group than bromide, this compound would be expected to undergo nucleophilic substitution reactions more readily, allowing for the efficient synthesis of a wide range of 2-substituted 1,4-benzodioxane derivatives. These reactions are fundamental in drug discovery and development, where the 1,4-benzodioxane core is a privileged structure. nih.govunimi.it For example, a related compound, 6-(Iodomethyl)-2,2-diphenyl-1,4-dioxane, has been synthesized as part of medicinal chemistry research, highlighting the utility of the iodomethyl group on a dioxane-based ring system. researchgate.net

The academic interest in this compound is therefore centered on its application as a powerful synthetic tool to access new chemical entities built upon the biologically significant 1,4-benzodioxane framework.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉IO₂ epa.gov
CAS Number 23785-19-5 epa.gov

Table 2: Comparison of Related 2-Halomethyl-1,4-benzodioxane Intermediates

FeatureThis compound2-Bromomethyl-1,4-benzodioxane
Molecular Formula C₉H₉IO₂C₉H₉BrO₂ chembk.com
Molar Mass 276.07 g/mol 229.07 g/mol chembk.com
Reactivity Higher (Iodide is a better leaving group) Lower (Bromide is a good leaving group)
Primary Use Highly reactive synthetic intermediateSynthetic intermediate in drug synthesis chembk.combiointerfaceresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(iodomethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFUOISHFCFZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376699
Record name 2-(IODOMETHYL)-1,4-BENZODIOXAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23785-19-5
Record name 2-(IODOMETHYL)-1,4-BENZODIOXAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Iodomethyl 1,4 Benzodioxan and Its Precursors

Synthetic Routes to the 1,4-Benzodioxane (B1196944) Ring System

The formation of the 1,4-benzodioxane heterocycle is the critical first stage in the synthesis of the target compound. Key methodologies involve the formation of two ether linkages between a catechol precursor and a two-carbon unit.

Ring-Closure Reactions from Catechol Derivatives and Dihaloalkanes

A foundational method for constructing the 1,4-benzodioxane ring is the Williamson ether synthesis, which involves the nucleophilic displacement of a halide by an alkoxide. researchgate.netorganic-chemistry.orgnih.gov In this context, catechol is deprotonated to form the more nucleophilic catecholate dianion, which then participates in a double SN2 reaction with a suitable 1,2-dihaloalkane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. researchgate.netnih.gov

The reaction is typically performed in the presence of a strong base, such as sodium hydroxide, to generate the catecholate in situ. nih.gov The alkoxide then attacks the electrophilic carbon of the dihaloalkane, displacing the first halide. A subsequent intramolecular SN2 reaction, where the second alkoxide attacks the remaining carbon-halogen bond, results in ring closure and formation of the 1,4-benzodioxane skeleton. nih.gov For the reaction to be efficient, the alkyl halide should be primary to favor the SN2 pathway and avoid competing elimination reactions. nih.govorganic-chemistry.org

Table 1: Williamson Ether Synthesis for 1,4-Benzodioxane Formation

Reactant 1 Reactant 2 Base Solvent Temperature Product Reference

Approaches Utilizing Epoxide Intermediates

An alternative and widely used strategy for forming substituted 1,4-benzodioxanes involves the reaction of catechol with an epoxide precursor, most commonly epichlorohydrin. This method is particularly useful for introducing a functionalized side chain at the C2 position, which is necessary for the synthesis of 2-(iodomethyl)-1,4-benzodioxan.

The synthesis of the key precursor, 2-(hydroxymethyl)-1,4-benzodioxan, can be achieved by reacting catechol with epichlorohydrin. frontiersin.org The reaction proceeds in two stages. First, under basic conditions, one of the phenolic hydroxyl groups of catechol acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to ring-opening. This is followed by a rapid intramolecular SN2 cyclization, where the second phenolic hydroxyl group displaces the chloride to form the 1,4-benzodioxane ring system. This process yields the racemic alcohol (±)-2-(hydroxymethyl)-1,4-benzodioxan. frontiersin.orgmdma.ch

Installation of the Iodomethyl Moiety

With the 2-(hydroxymethyl)-1,4-benzodioxan precursor in hand, the next critical step is the conversion of the primary alcohol to the corresponding iodide.

Halogenation of 2-(Hydroxymethyl)-1,4-benzodioxan (e.g., via Modified Mitsunobu Protocol)

The conversion of a primary alcohol to an alkyl iodide can be accomplished under mild conditions using well-established phosphine-based reactions that proceed with inversion of stereochemistry. researchgate.netrsc.org

The Appel Reaction: This reaction converts an alcohol to an alkyl halide using triphenylphosphine (B44618) and a tetrahalomethane. rsc.org For the synthesis of alkyl iodides, carbon tetraiodide or a combination of iodine and a base like imidazole (B134444) is used. rsc.org The reaction begins with the formation of a phosphonium (B103445) salt from triphenylphosphine and the iodine source. The alcohol is deprotonated by imidazole, and the resulting alkoxide attacks the activated phosphorus atom, forming an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group, which is then displaced by the iodide ion via an SN2 mechanism to yield the final product, this compound, and triphenylphosphine oxide as a byproduct. rsc.org

The Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including iodides. The classic reagents are triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The reaction is initiated by the formation of a betaine (B1666868) intermediate from triphenylphosphine and DEAD. This intermediate activates the alcohol, allowing it to be displaced by a suitable nucleophile. To introduce iodine, a source such as methyl iodide can be used. The reaction proceeds with a clean SN2-type inversion of stereochemistry. researchgate.net

Table 2: Iodination of 2-(Hydroxymethyl)-1,4-benzodioxan

Reaction Name Phosphine Reagent Iodine Source Other Reagents Key Features Reference
Appel Reaction Triphenylphosphine I2 / C2I4 Imidazole Mild conditions, high yields. rsc.orgrsc.org

Iodocyclization Strategies for Selective Functionalization

Iodocyclization is a powerful synthetic strategy that involves the electrophilic addition of iodine to an unsaturated bond, followed by the intramolecular attack of a nucleophile to form a ring. This method can simultaneously form a heterocycle and install an iodinated functional group. For example, the reaction of 2-allylphenols with iodine in water can produce 2-iodomethyl-2,3-dihydrobenzofurans through an exo cyclization process. This transformation proceeds by forming a three-membered cyclic iodonium (B1229267) ion intermediate from the allyl group, which is then attacked by the neighboring phenolic oxygen to close the ring.

While this strategy is well-established for related oxygen heterocycles, a specific application of an iodocyclization reaction of a suitable catechol derivative (e.g., 2-allyloxyphenol) to directly form the this compound ring system was not found in the reviewed literature.

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The biological activity of 2-substituted 1,4-benzodioxanes is often dependent on the absolute configuration at the C2 stereocenter. Therefore, obtaining enantiomerically pure this compound is of significant interest. This can be achieved either by resolving a racemic mixture of a key precursor or by a direct stereoselective synthesis.

Enantiomeric Resolution: One effective strategy is the resolution of racemic precursors.

Enzymatic Kinetic Resolution: The racemic alcohol, (±)-2-(hydroxymethyl)-1,4-benzodioxan, can be resolved using lipase-catalyzed transesterification. The lipase (B570770) from Pseudomonas fluorescens (PsfL) has been shown to be effective in selectively acetylating one enantiomer in the presence of vinyl acetate (B1210297), allowing for the separation of the unreacted, highly enantioenriched alcohol from its acetylated counterpart.

Chemical Resolution via Diastereomeric Salts: A common method for resolving racemic acids is to react them with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. (±)-1,4-Benzodioxane-2-carboxylic acid has been successfully resolved using (+)-dehydroabietylamine. The separated diastereomeric salts are then acidified to yield the pure (R)- and (S)-enantiomers of the carboxylic acid. The enantiopure acid can then be reduced (e.g., with LiAlH₄) to the corresponding enantiopure 2-(hydroxymethyl)-1,4-benzodioxan, which can be converted to the target iodide with inversion of configuration using methods like the Appel or Mitsunobu reactions. researchgate.netrsc.org

Stereoselective Synthesis: An alternative to resolution is to synthesize the molecule from a chiral starting material (a "chiral pool" approach). For instance, a synthesis could begin with an enantiomerically pure three-carbon building block such as (R)- or (S)-glycidol. Reaction of a protected glycidol (B123203) derivative with catechol would establish the 1,4-benzodioxane ring system with a defined stereocenter at the C2 position, leading directly to an enantiopure 2-(hydroxymethyl)-1,4-benzodioxan precursor.

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
1,4-Benzodioxan
Catechol
1,2-Dichloroethane
1,2-Dibromoethane
Epichlorohydrin
2-(Hydroxymethyl)-1,4-benzodioxan
Triphenylphosphine
Carbon tetraiodide
Iodine
Imidazole
Diethyl azodicarboxylate (DEAD)
Methyl iodide
Triphenylphosphine oxide
2-Allylphenol
2-Iodomethyl-2,3-dihydrobenzofuran
Vinyl acetate
1,4-Benzodioxane-2-carboxylic acid
(+)-Dehydroabietylamine
Lithium aluminium hydride (LiAlH₄)
(R)-glycidol

Enantioselective Construction of the Chiral 1,4-Benzodioxane Framework

Directly constructing the chiral 1,4-benzodioxane framework in an enantioselective manner is a highly efficient strategy. This approach avoids the loss of 50% of the material inherent in the resolution of racemic mixtures. Methodologies employing biocatalysis, organocatalysis, and metal-catalyzed transformations have been successfully implemented.

Biocatalysis, particularly using lipases, has emerged as a powerful and environmentally friendly tool for the synthesis of chiral 1,4-benzodioxane derivatives. nih.gov These enzymes can catalyze the kinetic resolution of racemic precursors with high enantioselectivity. The most common strategies involve the enzymatic hydrolysis of racemic esters or the transesterification of racemic alcohols.

Lipases such as those from Candida antarctica (Lipase B, CALB), Pseudomonas fluorescens, and Arthrobacter sp. have been effectively used. nih.govcore.ac.uknih.gov For instance, the hydrolytic kinetic resolution of racemic methyl-1,4-benzodioxan-2-carboxylate using lipase from Arthrobacter sp. is a key step in the synthesis of several α-adrenergic receptor antagonists like (S)-Prosimpal and (S)-Piperoxan. nih.gov

In one study, engineered CALB mutants were used to catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. The mutant A225F/T103A achieved an excellent enantiomeric excess of the substrate (e.e.s) of 97% with a high enantioselectivity value (E = 278) under optimized conditions. nih.gov Similarly, Pseudomonas fluorescens lipase has been used for the kinetic resolution of 2-(hydroxymethyl)-1,4-benzodioxanes via transesterification with vinyl acetate in organic solvents. core.ac.ukresearchgate.net

Table 1: Lipase-Mediated Kinetic Resolution of 1,4-Benzodioxane Derivatives

Enzyme Source Substrate Reaction Type Key Findings Reference
Engineered Candida antarctica Lipase B (CALB) (±)-Methyl 1,4-benzodioxan-2-carboxylate Hydrolysis Optimal resolution (e.e.s 97%, E = 278) achieved with mutant A225F/T103A at 30 °C with 20% n-butanol as a cosolvent. nih.gov
Pseudomonas fluorescens Lipase (PsfL) (±)-2-Hydroxymethyl-1,4-benzodioxanes Transesterification Efficient resolution with vinyl acetate; bulky C-3 substituents hinder the reaction. core.ac.uk

While less common than biocatalytic or metal-catalyzed methods for this specific framework, organocatalysis represents a growing field for asymmetric synthesis. Organocatalytic approaches can offer metal-free alternatives for constructing chiral heterocycles. For instance, organocatalytic modular methods have been developed for synthesizing functionalized 2,5-dihydrofurans from γ-hydroxy enals, demonstrating the potential of this strategy for related oxygen-containing heterocyclic systems. nih.gov The direct application to the 1,4-benzodioxane framework is an area of ongoing research interest.

Transition-metal catalysis provides a highly effective route for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes. nih.gov Asymmetric hydrogenation of a pre-formed 1,4-benzodioxine ring is a prominent atom-economical method.

Iridium-based catalyst systems have shown particular promise. A versatile catalyst system using [Ir(cod)Cl]₂ with a BIDIME-dimer ligand has been reported for the asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities of up to >99:1 er. nih.gov This method is applicable to substrates with a wide range of alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position. nih.gov

Palladium-catalyzed reactions have also been developed. A highly enantioselective intramolecular O-arylative coupling reaction has been used to construct the chiral 1,4-benzodioxane ring. nih.gov Another approach involves the enantioselective palladium-catalyzed alkene aryloxyarylation, which yields a series of 1,4-benzodioxanes with excellent enantioselectivity. nih.gov

Table 2: Metal-Catalyzed Asymmetric Synthesis of 1,4-Benzodioxane Derivatives

Metal/Catalyst System Ligand Reaction Type Substrate Type Enantioselectivity (er/ee) Reference
[Ir(cod)Cl]₂ BIDIME-dimer Asymmetric Hydrogenation 2-Substituted 1,4-Benzodioxines Up to >99:1 er nih.gov
Palladium Catalyst Chiral Monophosphorus Ligand Alkene Aryloxyarylation Alkenes Excellent enantioselectivity nih.gov

Chiral Resolution Techniques for Racemic 2-Substituted 1,4-Benzodioxanes

When direct asymmetric synthesis is not feasible, the resolution of racemic mixtures is a widely used alternative. This involves separating the enantiomers of a precursor, typically racemic 1,4-benzodioxane-2-carboxylic acid or its derivatives.

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates (a physical mixture of separate enantiomer crystals). wikipedia.org The success of this method hinges on the nature of the racemate. Studies using Differential Scanning Calorimetry (DSC) have shown that while 1,4-benzodioxane-2-carboxylic acid and 2-hydroxymethyl-1,4-benzodioxan exist as racemic compounds (forming a single crystalline phase with both enantiomers), their corresponding methyl ester and mesyl ester derivatives form conglomerates. unimi.itresearchgate.net

This finding is significant because it allows for the enantiomeric enrichment of these conglomerate-forming derivatives by recrystallization. For instance, the (S)-methyl ester of 1,4-benzodioxane-2-carboxylic acid can be enriched from mother liquors via a single crystallization, a procedure made possible by its conglomerate nature. researchgate.net

The most common method for resolving racemic 1,4-benzodioxane-2-carboxylic acid is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgwikipedia.org This technique exploits the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing them to be separated by fractional crystallization. wikipedia.orglibretexts.org

Chiral amines are frequently used as resolving agents for the acidic 1,4-benzodioxane-2-carboxylic acid. unimi.it Examples include p-substituted 1-phenylethylamine (B125046) enantiomers and (+)-dehydroabietylamine. unimi.itresearchgate.net The choice of resolving agent and solvent is critical for achieving efficient separation. unchainedlabs.com For example, (R)-1,4-benzodioxane-2-carboxylic acid can be obtained in high chemical yield and enantiomeric excess by forming a salt with (+)-dehydroabietylamine, which is the less soluble diastereomer and crystallizes out. researchgate.net The other enantiomer, (S)-acid, remains in the mother liquor and can be isolated and purified separately. researchgate.net This classical yet effective method remains a cornerstone for obtaining enantiopure precursors for this compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-(Hydroxymethyl)-1,4-benzodioxan
1,4-Benzodioxane-2-carboxylic acid
Methyl 1,4-benzodioxan-2-carboxylate
2-Mesyloxymethyl-1,4-benzodioxane
Vinyl acetate
(+)-Dehydroabietylamine
1-Phenylethylamine
(S)-Prosimpal
(S)-Piperoxan

Reactivity and Mechanistic Investigations of 2 Iodomethyl 1,4 Benzodioxan

Nucleophilic Substitution Reactions at the Iodomethyl Group

The primary carbon of the iodomethyl group is electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the synthetic utility of 2-(Iodomethyl)-1,4-benzodioxan, enabling the introduction of diverse functional groups.

The carbon-iodine bond in this compound is polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic. The efficacy of nucleophilic substitution at this site is critically dependent on the ability of the iodide to function as a leaving group. The iodide ion is an excellent nucleofuge (leaving group) due to its large size, high polarizability, and the fact that its conjugate acid, hydroiodic acid (HI), is a very strong acid (pKa ≈ -10). nih.gov

In nucleophilic substitution reactions, the leaving group's ability is inversely related to its basicity. Consequently, iodide is a significantly better leaving group than other halides like bromide, chloride, and fluoride. Studies on sterically hindered neopentyl skeletons, which can present similar steric challenges to substitution as some benzodioxane derivatives, have shown that derivatives with iodo and bromo leaving groups are more reactive than those with sulfonate esters like p-toluenesulfonate (tosylate) and methanesulfonate (B1217627) (mesylate). nih.govresearchgate.net While trifluoromethanesulfonate (B1224126) (triflate) is generally considered one of the best leaving groups, the high reactivity and stability of primary iodides make them highly effective and practical substrates for SN2 reactions. nih.govresearchgate.net

Table 1: Comparative Reactivity of Common Leaving Groups
Leaving Group (X)Conjugate AcidpKa of Conjugate AcidRelative Reactivity in SN2 Reactions
I⁻ (Iodide)HI~ -10Very High
Br⁻ (Bromide)HBr~ -9High
CH₃SO₃⁻ (Mesylate)CH₃SO₃H~ -1.9High
p-CH₃C₆H₄SO₃⁻ (Tosylate)p-TsOH~ -1.3High
Cl⁻ (Chloride)HCl~ -7Moderate

The activated iodomethyl group readily undergoes substitution with a variety of heteroatom nucleophiles, providing a direct route to diverse functionalized 1,4-benzodioxane (B1196944) derivatives.

Azides : The reaction with azide (B81097) salts, such as sodium azide (NaN₃), is a straightforward SN2 displacement that yields 2-(azidomethyl)-1,4-benzodioxan. Alkyl azides are versatile intermediates, useful in 1,3-dipolar cycloadditions or for reduction to primary amines. nih.gov

Amines : Primary and secondary amines act as effective nitrogen nucleophiles, displacing the iodide to form the corresponding N-substituted 2-(aminomethyl)-1,4-benzodioxan derivatives. nih.govnih.gov This alkylation is a fundamental method for constructing more complex amine-containing structures.

Thioamides : Thioamides, which are isosteres of amides, can serve as nucleophiles. researchgate.netchemrxiv.org Alkylation typically occurs at the sulfur atom, which is more nucleophilic than the nitrogen, leading to the formation of thioimidate esters. This S-alkylation provides a pathway to sulfur-containing heterocycles. researchgate.netorganic-chemistry.org

Triazoles : 1,2,4-Triazoles possess multiple nitrogen atoms that can act as nucleophilic sites. ekb.egresearchgate.net Alkylation of S-substituted 1,2,4-triazoles with alkyl halides can lead to a mixture of regioisomers, with substitution occurring at the N1, N2, or N4 positions. nih.gov The reaction of this compound with a triazole derivative in the presence of a base results in N-alkylation, with the regioselectivity influenced by steric and electronic factors of the triazole ring and the reaction conditions. nih.govgoogle.com

Table 2: Reactions of this compound with Heteroatom Nucleophiles
NucleophileProduct ClassGeneral Reaction Conditions
Sodium Azide (NaN₃)AzidePolar aprotic solvent (e.g., DMSO, DMF)
Primary/Secondary Amine (R¹R²NH)Substituted AmineSolvent with a non-nucleophilic base (e.g., K₂CO₃)
ThioamideS-Alkyl ThioimidateBase (e.g., NaH) in an aprotic solvent
1,2,4-Triazole (B32235)N-Alkylated TriazoleBase (e.g., K₂CO₃) in acetone (B3395972) or DMF

Oxygen nucleophiles, such as alcohols and phenols, can react with this compound to form ethers. The efficiency of these reactions can be significantly enhanced by using silver(I) oxide (Ag₂O). Silver(I) oxide facilitates the reaction by coordinating with the iodide leaving group, thereby increasing the electrophilicity of the carbon center and promoting its departure. organic-chemistry.org This methodology is particularly effective for the selective monoalkylation of diols and glycosides. organic-chemistry.orgresearchgate.net In the context of this compound, treatment with an alcohol in the presence of Ag₂O provides a mild and efficient route to the corresponding ether derivatives. researchgate.net

Table 3: Example of Silver(I) Oxide Mediated O-Alkylation
SubstratesReagentProductTypical Solvent
This compound + R-OH (Alcohol)Silver(I) Oxide (Ag₂O)2-((Alkoxy)methyl)-1,4-benzodioxanDichloromethane or Toluene

A key application of this compound is in the formation of new carbon-carbon bonds, which is a cornerstone of organic synthesis. youtube.comnih.gov This is achieved by reacting it with various carbon nucleophiles (carbanions).

Common strategies include:

Alkylation of Enolates : Soft carbon nucleophiles like the enolates of malonic esters, β-ketoesters, and similar active methylene (B1212753) compounds readily displace the iodide. arkat-usa.org For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide yields a substituted malonate ester, which can be further elaborated through hydrolysis and decarboxylation to introduce a propanoic acid side chain.

Reaction with Cyanide : The cyanide ion (e.g., from NaCN or KCN) is an effective carbon nucleophile that reacts to form 2-(cyanomethyl)-1,4-benzodioxan. youtube.com This reaction extends the carbon chain by one atom and introduces a versatile nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Coupling with Organometallic Reagents : While reactions with highly reactive organometallics like Grignard reagents can be complex, organocuprates (Gilman reagents) are often used for coupling with alkyl halides to form C-C bonds with higher yields and fewer side reactions.

Table 4: Carbon-Carbon Bond Forming Reactions
Carbon Nucleophile SourceIntermediate NucleophileProduct Type
Diethyl malonate (+ Base)EnolateSubstituted malonic ester
Sodium cyanide (NaCN)Cyanide ion (⁻CN)Nitrile
Lithium dialkylcuprate (R₂CuLi)OrganocuprateAlkylated benzodioxane

Intramolecular Cyclization and Ring Expansion Processes

Beyond intermolecular reactions, the reactive iodomethyl group can participate in intramolecular processes if a suitable nucleophilic center is present elsewhere in the molecule.

Annulation, the process of building a new ring onto a pre-existing molecular framework, can be achieved via intramolecular alkylation. scripps.edunih.gov If a derivative of this compound is synthesized to contain a tethered nucleophile (e.g., -OH, -NH₂, -SH) at an appropriate position, an intramolecular SN2 reaction can occur.

The success of such a cyclization depends on the length and flexibility of the chain connecting the nucleophile to the benzodioxan core, which determines the thermodynamic stability and kinetic feasibility of forming the new ring (typically 5- or 6-membered rings are favored). For instance, a hydroxyl group attached to the C5 position of the benzene (B151609) ring via a two-carbon linker could attack the iodomethyl carbon, displacing the iodide and forming a new six-membered heterocyclic ring fused to the benzene ring. This strategy provides a powerful method for constructing complex, polycyclic systems containing the 1,4-benzodioxan motif.

Conversion to Seven-Membered Dioxepin Derivatives

The expansion of the six-membered 1,4-benzodioxan ring to a seven-membered dioxepin derivative represents a synthetically valuable transformation. While direct conversion of this compound to a dioxepin has not been extensively documented, analogous ring expansion strategies in similar cyclic ether systems suggest a plausible pathway. One such approach could involve an intramolecular cyclization of a derivative of this compound.

For instance, conversion of the iodomethyl group to a two-carbon extended side chain with a terminal leaving group could facilitate an intramolecular nucleophilic substitution, leading to the formation of a seven-membered ring. This concept is exemplified by the rearrangement and ring expansion of 6-membered cyclic ethers bearing a functionalized C2-side chain to 7-membered ethers. clockss.org A hypothetical reaction sequence for this compound could be envisioned as follows:

Chain Extension: The iodomethyl group could be reacted with a suitable nucleophile, such as the anion of diethyl malonate, followed by reduction and functional group manipulation to introduce a side chain with a terminal leaving group (e.g., a tosylate or mesylate).

Intramolecular Cyclization: Treatment of this intermediate with a base could then induce an intramolecular Williamson ether synthesis, where the oxygen atom at the 1-position of the benzodioxan ring acts as the nucleophile, displacing the leaving group and forming the seven-membered dioxepin ring.

The feasibility of such a transformation would depend on the conformational preferences of the intermediate, which must allow for the close proximity of the reacting centers.

StepReaction TypeKey ReagentsIntermediate/Product
1Nucleophilic Substitution & Chain ExtensionDiethyl malonate, NaH; then LiAlH4; then TsCl, Py2-(3-Tosyloxypropyl)-1,4-benzodioxan
2Intramolecular Williamson Ether SynthesisNaHDioxepin derivative
This table presents a hypothetical reaction scheme based on known organic transformations.

Radical Chemistry Involving the Iodomethyl Moiety

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated reactions. The pseudo-benzylic position of the iodomethyl group enhances the stability of the resulting radical, facilitating its formation under relatively mild conditions, such as exposure to radical initiators or photolysis. chemistrysteps.com

Radical Dehalogenation: A common reaction involving the iodomethyl moiety is its reduction to a methyl group. This can be achieved through a radical dehalogenation process using a radical initiator, like AIBN (azobisisobutyronitrile), and a hydrogen atom donor, such as tributyltin hydride (Bu3SnH) or a thiol. The reaction proceeds via a radical chain mechanism:

Initiation: The radical initiator generates a tributyltin radical.

Propagation: The tributyltin radical abstracts the iodine atom from this compound, forming the 2-(methyl)-1,4-benzodioxan radical. This radical then abstracts a hydrogen atom from tributyltin hydride to yield the final product and regenerate the tributyltin radical.

Radical Cyclization: The 2-(methyl)-1,4-benzodioxan radical can also participate in intramolecular cyclization reactions if a suitable radical acceptor, such as an alkene or alkyne, is present in a tethered side chain. Such radical cyclizations are powerful tools for the construction of new ring systems.

Reaction TypeReagentsProduct
Radical DehalogenationBu3SnH, AIBN2-Methyl-1,4-benzodioxan
Radical Cyclization (hypothetical)Radical initiator, tethered alkeneFused or spirocyclic product
This table outlines potential radical reactions of this compound.

Studies on Rearrangement and Isomerization Pathways (e.g., SN2' Reactions)

The potential for rearrangement and isomerization in this compound is an important aspect of its reactivity profile. While the system is not a classic allylic substrate, the proximity of the benzene ring and the ethereal oxygen atoms could influence the course of nucleophilic substitution reactions.

A direct SN2 reaction at the iodomethyl carbon is the most anticipated pathway for nucleophilic substitution, leading to inversion of configuration if the starting material is chiral. The reaction would proceed through a backside attack by the nucleophile, displacing the iodide ion.

An SN2' (SN2 prime) reaction, which involves a nucleophilic attack at the γ-position with concomitant rearrangement of a double bond, is generally not considered a primary pathway for this molecule. The aromaticity of the benzene ring would disfavor a reaction mechanism that disrupts the π-system.

However, the possibility of neighboring group participation by the ethereal oxygen at the 4-position cannot be entirely ruled out under certain conditions, particularly in solvolysis reactions where a carbocationic intermediate might be transiently formed. Such participation could lead to the formation of a bicyclic oxonium ion intermediate, which would then be attacked by a nucleophile. This could result in retention of stereochemistry or the formation of rearranged products. To date, there is a lack of specific studies in the literature detailing such rearrangement pathways for this compound.

Reaction PathwayDescriptionKey Features
SN2 Direct nucleophilic attack at the iodomethyl carbon.Backside attack, inversion of stereochemistry.
SN1 Formation of a pseudo-benzylic carbocation.Favored by polar, protic solvents; leads to racemization.
Neighboring Group Participation Intramolecular attack by the ethereal oxygen.Potential for retention of stereochemistry; formation of a cyclic oxonium ion intermediate.
This table summarizes the primary nucleophilic substitution pathways for this compound.

Advanced Applications in Organic Synthesis and Chemical Research

Utilization as a Key Building Block for Complex Molecular Architectures

The structural framework of 2-(Iodomethyl)-1,4-benzodioxan, featuring the rigid benzodioxan moiety and a reactive iodomethyl group, allows for its versatile use in the synthesis of a diverse array of intricate molecules. This adaptability has been harnessed by chemists to create novel compounds with tailored properties.

The primary utility of this compound lies in its capacity to undergo nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the 2-position of the benzodioxan ring. This straightforward chemical transformation is a cornerstone for creating libraries of derivatives for further investigation. For instance, the iodide is readily displaced by amines, phenols, and other nucleophiles to yield more complex and functionally diverse molecules. This reactivity is exemplified in the synthesis of various biologically active compounds where the 1,4-benzodioxan unit is a key pharmacophore.

A notable application is in the preparation of derivatives that have been explored for their potential as α1-adrenoreceptor antagonists and 5-HT1A receptor agonists. The iodomethyl group serves as a convenient handle to append various amine-containing side chains, which are crucial for receptor binding and activity. The following table illustrates the types of functionalized derivatives that can be synthesized from this compound.

Derivative ClassSynthetic ApproachPotential Application
Aminoalkyl derivativesNucleophilic substitution with primary or secondary aminesα1-Adrenoreceptor antagonism, 5-HT1A receptor agonism
Phenoxyalkyl derivativesWilliamson ether synthesis with substituted phenolsVaried pharmacological activities
Thioether derivativesReaction with thiolsExploration of bioisosteric replacements for oxygen

This table is generated based on the general reactivity of alkyl iodides and the known applications of 1,4-benzodioxane (B1196944) derivatives.

The reactivity of this compound also extends to the construction of more elaborate ring systems, including fused and spirocyclic structures. These complex architectures are of significant interest in medicinal chemistry as they can impart conformational rigidity and novel three-dimensional shapes to molecules, which can lead to enhanced biological activity and selectivity.

One prominent example is the synthesis of spiro[1,4-benzodioxin-2,4′-piperidines] researchgate.net. In such syntheses, the iodomethyl group can be transformed into other reactive functionalities that facilitate intramolecular cyclization reactions, leading to the formation of the spirocyclic core. These spiro compounds are valuable scaffolds for the development of new therapeutic agents.

While direct intramolecular reactions of this compound to form fused systems are less commonly reported, its derivatives are often employed in multi-step syntheses to build fused heterocyclic systems. The initial functionalization at the methyl group provides a strategic point for subsequent ring-closing reactions.

This compound is an excellent precursor for incorporating the 1,4-benzodioxan moiety into various heterocyclic rings, which are prevalent in many pharmaceuticals. The iodomethyl group can act as an electrophile in reactions with binucleophilic species, leading to the formation of new heterocyclic rings.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives bearing a 1,4-benzodioxan fragment has been reported as a novel class of potent methionine aminopeptidase (B13392206) type II inhibitors with potential antitumor activity zhaojgroup.comnih.gov. In these syntheses, precursors derived from 1,4-benzodioxan-2-carboxylic acid (which can be conceptually linked to this compound through functional group interconversion) are used to construct the triazole ring zhaojgroup.comnih.govresearchgate.net.

Benzimidazoles: The reaction of 2-(bromomethyl)-1,4-benzodioxane, a close analogue of the iodo-compound, with benzimidazole (B57391) has been utilized to synthesize 1-(2-methyl-1,4-benzodioxane)benzimidazole, which can be further converted to benzimidazolium salts biointerfaceresearch.com. These compounds have been investigated for their antioxidant and antimicrobial properties biointerfaceresearch.com.

Piperazines: The 1,4-benzodioxan nucleus has been incorporated into piperazine-containing structures to develop compounds with a range of biological activities. The iodomethyl group of this compound can react with piperazine (B1678402) derivatives to form a C-N bond, linking the two moieties. This strategy has been employed to synthesize compounds with potential biological applications.

Contribution to Structure-Activity Relationship (SAR) Studies

The ease of derivatization of this compound makes it a valuable tool in structure-activity relationship (SAR) studies. By systematically modifying the substituent attached to the methyl group, researchers can probe the structural requirements for optimal interaction with a biological target.

A significant body of research has focused on the SAR of 1,4-benzodioxan-related compounds as ligands for α1-adrenoreceptors and 5-HT1A serotonin (B10506) receptors researchgate.netnih.gov. In these studies, the nature of the substituent introduced via the displacement of the iodide in this compound (or its analogues) is varied to determine its effect on receptor affinity and selectivity. For example, the length and branching of an aminoalkyl side chain, as well as the presence of aromatic rings and hydrogen-bonding moieties, have been systematically altered to map the binding pocket of the receptors.

The following table summarizes key SAR findings for 1,4-benzodioxan derivatives targeting α1-adrenoceptors and 5-HT1A receptors.

Target ReceptorStructural ModificationEffect on ActivityReference
α1-AdrenoceptorsReplacement of the benzodioxan ring with a less conformationally constrained 1,4-dioxane (B91453) ringCan lead to selective α1D-AR antagonists researchgate.netnih.gov
5-HT1A ReceptorsIntroduction of specific substituents on the 1,4-dioxane ringCan result in potent and selective 5-HT1A receptor full agonists researchgate.netnih.gov
α1-Adrenoceptors and 5-HT1A ReceptorsStereochemistry at the 2-position of the dioxane ringCan lead to reversed enantioselectivity for α1-AR and 5-HT1A receptor binding nih.gov

This table is based on published SAR studies of 1,4-benzodioxane and 1,4-dioxane derivatives.

Precursor for Chemical Probes and Ligands in Academic Investigations

Beyond drug discovery, this compound is a precursor for the synthesis of chemical probes and ligands used in fundamental academic research. These molecules are designed to selectively interact with specific biological targets, such as receptors or enzymes, thereby allowing for the elucidation of their physiological roles.

The derivatives of this compound, with their demonstrated affinities for adrenoceptors and serotonin receptors, serve as valuable pharmacological tools to study the function of these receptors in various physiological and pathological processes. For instance, selective ligands synthesized from this precursor can be used to investigate the involvement of specific receptor subtypes in neurological disorders or cardiovascular diseases.

Furthermore, the incorporation of reporter groups, such as fluorescent tags or biotin, onto the 1,4-benzodioxan scaffold via the reactive methyl handle can transform these ligands into powerful chemical probes for use in techniques like fluorescence microscopy and affinity chromatography. These probes can help visualize the localization of receptors in cells and tissues and aid in the isolation and identification of their binding partners. The development of such targeted molecular tools is crucial for advancing our understanding of complex biological systems.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the intrinsic properties of 2-(Iodomethyl)-1,4-benzodioxan. These computational techniques provide insights into the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comnih.gov It is widely applied to calculate various molecular properties, including optimized geometries, reaction energies, and vibrational frequencies. researchgate.net For the 1,4-benzodioxan scaffold, DFT calculations have been successfully used to determine thermochemical properties, such as the standard molar enthalpies of formation in the gaseous phase. nih.gov Such calculations are crucial for understanding the stability of the core structure.

DFT can also be employed to calculate molecular-level descriptors like atomic charge distributions and local electron densities, which are key to identifying reactive sites within a molecule. mdpi.com Hybrid density functionals are often utilized for studying reaction mechanisms and molecular spectroscopy. mdpi.com Although specific DFT studies on this compound are not extensively detailed in the literature, the application of these methods to its parent structure, 1,4-benzodioxan, provides a foundational understanding of its electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net For a molecule like this compound, FMO analysis can predict the most probable sites for reaction. The analysis would likely identify the lone pairs on the oxygen atoms and the pi-system of the benzene (B151609) ring as contributing significantly to the HOMO, while the LUMO would be associated with the antibonding orbitals, particularly involving the iodomethyl group, indicating its susceptibility to nucleophilic attack.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

Parameter Description Implication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a stronger tendency to donate electrons (more nucleophilic).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a stronger tendency to accept electrons (more electrophilic).

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to intermolecular interactions. nih.gov Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MESP calculation would likely show negative potential concentrated around the two ether oxygen atoms due to their lone pairs of electrons. The aromatic ring would also exhibit negative potential above and below the plane. In contrast, positive potential would be expected around the hydrogen atoms and, significantly, around the iodomethyl group, highlighting the carbon atom attached to the iodine as a potential site for nucleophilic substitution.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are indispensable for elucidating complex reaction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface, these techniques can identify transition states, intermediates, and reaction pathways. escholarship.org This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds. escholarship.org

For this compound, a primary reaction of interest would be the nucleophilic substitution at the methylene (B1212753) carbon bearing the iodine atom. Computational studies could model the reaction with various nucleophiles to determine whether the mechanism is SN1 or SN2, calculate the energy barrier for the reaction, and predict the stereochemical outcome. These theoretical investigations can rationalize experimental observations and guide the design of new synthetic routes. researchgate.net

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational studies on the parent 1,4-benzodioxan molecule have shown that it does not have a planar structure. ru.nl Instead, the ground state geometry is a twisted (C₂) conformation. ru.nl This non-planar structure is more stable than alternative boat (Cₛ) or planar (C₂ᵥ) conformations. ru.nl The iodomethyl substituent at the 2-position will further influence the conformational preferences of the dioxan ring, with the most stable conformer being a result of minimizing steric hindrance.

Table 2: Calculated Relative Energies of 1,4-Benzodioxan Conformers

Conformer Point Group Relative Energy (cm⁻¹)
Twisted C₂ 0
Boat Cₛ 2837
Planar C₂ᵥ 4085

Data is for the parent 1,4-benzodioxan molecule at the CC2/cc-pVTZ level of theory. ru.nl

Understanding the preferred conformation is crucial for predicting stereochemical outcomes in reactions and for modeling how the molecule might interact with biological targets such as receptors or enzymes. researchgate.net

Predictive Modeling of Reactivity and Selectivity

Predictive modeling combines computational descriptors with statistical methods to forecast the reactivity, selectivity, or biological activity of compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are used to build models that correlate molecular structures with their observed properties. nih.gov

For derivatives of 1,4-benzodioxan, computational studies have been used to develop pharmacophore hypotheses and explain binding affinity at biological targets. nih.gov By calculating various electronic and steric descriptors for this compound, it would be possible to develop models to predict its reactivity in different chemical environments or its potential biological effects. These models can significantly accelerate the discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov

Analytical and Characterization Methodologies for 2 Iodomethyl 1,4 Benzodioxan and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of 2-(Iodomethyl)-1,4-benzodioxan. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzodioxan ring, the diastereotopic protons of the dioxane ring, and the protons of the iodomethyl group. The aromatic protons typically appear in the downfield region (δ 6.8-7.0 ppm) as a complex multiplet due to spin-spin coupling. The protons on the chiral center (C2) and the adjacent methylene (B1212753) group (C3) of the dioxane ring would present as a complex set of multiplets in the range of δ 3.5-4.5 ppm. The methylene protons of the iodomethyl group (-CH₂I) are expected to appear as a doublet of doublets further downfield, influenced by the adjacent chiral center and the electron-withdrawing iodine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the carbons of the dioxane ring, and the iodomethyl carbon. The aromatic carbons will resonate in the typical range of δ 115-145 ppm. The carbons of the dioxane ring (C2 and C3) would appear in the range of δ 60-80 ppm. The signal for the iodomethyl carbon (-CH₂I) is anticipated to be the most upfield of the non-aromatic carbons, typically below δ 10 ppm, due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8-7.0 (m) 117-123
Aromatic C-O - 142-144
C2-H 4.3-4.5 (m) ~72
C3-H₂ 4.0-4.2 (m) ~65
CH₂I 3.3-3.5 (dd) ~5

Note: These are predicted values based on related structures and may vary from experimental data. m = multiplet, dd = doublet of doublets.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the dioxane and iodomethyl groups would be observed in the 2850-3000 cm⁻¹ region. A strong and characteristic C-O-C stretching vibration from the ether linkages in the dioxane ring would be prominent in the 1200-1300 cm⁻¹ range. The C-I stretching vibration is expected to be found in the fingerprint region, typically below 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-3000 Medium
C-O-C Stretch (Ether) 1200-1300 Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong
C-I Stretch < 600 Medium-Weak

High-Resolution Mass Spectrometry (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₉IO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). The fragmentation pattern observed in tandem MS/MS experiments can provide further structural information. Common fragmentation pathways for benzodioxane derivatives involve cleavage of the dioxane ring and loss of substituents. For this compound, the loss of the iodine atom or the entire iodomethyl group would be expected fragmentation pathways, leading to characteristic fragment ions.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this class of compounds. sielc.com

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase and a mobile phase composed of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from impurities. Detection is commonly performed using a UV detector, as the aromatic ring of the benzodioxan moiety exhibits strong UV absorbance. For purity assessment, the peak area of the main compound is compared to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for the Analysis of 2-Substituted-1,4-benzodioxanes

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

For the GC analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points. The separated components are then detected, often by a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for both qualitative and quantitative analysis. GC-MS provides a mass spectrum for each separated peak, allowing for the identification of the compound and any impurities based on their mass-to-charge ratio and fragmentation patterns.

Determination of Enantiomeric Purity (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers from a racemic mixture. The determination of enantiomeric purity of 2-(substituted)-1,4-benzodioxan derivatives is routinely achieved using chiral stationary phases (CSPs). These phases create a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in their separation.

The principle of chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer in the column than the other, thus enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of racemic compounds, including 1,4-benzodioxan derivatives.

A case study on the kinetic resolution of 2-hydroxymethyl-1,4-benzodioxane (B143543) derivatives illustrates the application of chiral HPLC in monitoring enantiomeric excess. In this study, the separation of enantiomers was achieved on a Chiralcel OJ column, a well-known polysaccharide-based CSP. The mobile phase consisted of a mixture of n-hexane and ethanol, a common solvent system for normal-phase chiral separations. The retention times for the (R) and (S) enantiomers of a 6-substituted derivative were found to be distinct, allowing for the calculation of enantiomeric excess. umich.edu

The selection of the appropriate chiral stationary phase and mobile phase composition is crucial for achieving optimal separation. Factors such as the nature of the substituent on the 1,4-benzodioxan ring, the type of chiral selector, and the polarity and additives of the mobile phase all play a significant role in the resolution of the enantiomers.

Table 1: Chiral HPLC Analysis of 2-Hydroxymethyl-1,4-benzodioxane Derivatives

AnalyteHPLC ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min) (R-enantiomer)Retention Time (min) (S-enantiomer)
(±)-6-Acetoxymethyl-2-hydroxymethyl-1,4-benzodioxaneChiralcel OJn-hexane:ethanol = 87:130.828042.9439.20
(±)-7-Acetoxymethyl-2-hydroxymethyl-1,4-benzodioxaneChiralcel OJn-hexane:ethanol = 87:130.828035.0638.04
(±)-6-(Hydroxymethyl)-2-hydroxymethyl-1,4-benzodioxaneChiralcel OJn-hexane:ethanol = 87:130.828037.2239.77

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of molecular structure, including absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide conclusive evidence of its molecular geometry and stereochemistry.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

The insights gained from X-ray crystallography are invaluable for structure-activity relationship (SAR) studies, where the precise knowledge of a molecule's shape is correlated with its biological function. It also plays a critical role in polymorphism studies, which investigate the ability of a compound to exist in more than one crystal form.

Table 2: Representative Crystallographic Data for a Substituted Triazolopyridazinoindole Derivative

ParameterValue
Chemical FormulaC19H15BrN4S
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z2
Density (calculated) (mg/m³)1.573

Note: The data presented in this table is for a related heterocyclic compound and serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis. mdpi.com

Green Chemistry Principles in the Synthesis and Application of 2 Iodomethyl 1,4 Benzodioxan

Sustainable Solvent Selection and Reaction Media Development

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental pollution. Traditional syntheses of benzodioxane derivatives have often relied on conventional volatile organic compounds (VOCs) which are associated with environmental and health hazards. The development of greener synthetic routes for 2-(Iodomethyl)-1,4-benzodioxan and related compounds focuses on the use of more sustainable solvents and reaction media.

Key considerations for sustainable solvent selection include:

Reduced Environmental Impact: Prioritizing solvents with low toxicity, biodegradability, and minimal contribution to air and water pollution.

Renewable Feedstocks: Utilizing solvents derived from renewable resources, such as bio-based solvents, to reduce reliance on petrochemicals.

Process Efficiency: Selecting solvents that can enhance reaction rates and selectivity, potentially reducing energy consumption and byproduct formation.

Recyclability: Employing solvents that can be easily recovered and reused, minimizing waste generation.

While specific research on the optimal green solvents for the synthesis of this compound is not extensively documented, general principles of green chemistry suggest the exploration of alternatives to traditional solvents like dichloromethane and other chlorinated hydrocarbons. Potential greener alternatives could include:

Bio-derived solvents: Such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources like corncobs and offers a more environmentally friendly profile compared to tetrahydrofuran (THF) sigmaaldrich.com.

Supercritical fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and readily available solvent that can be an excellent medium for certain reactions. Its properties can be tuned by adjusting pressure and temperature, and it is easily removed from the product mixture.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tailored by modifying the cation and anion, allowing for the design of task-specific ionic liquids for particular reactions.

Water: When feasible, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. However, the solubility of organic reactants can be a limitation, which may be addressed through techniques like phase-transfer catalysis or the use of co-solvents.

The development and implementation of these sustainable solvent systems are crucial steps towards minimizing the environmental footprint of synthesizing this compound and other valuable chemical intermediates.

Enhancement of Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.

Improving the atom economy in the synthesis of this compound involves designing synthetic routes that maximize the incorporation of starting materials into the final structure. This can be achieved through several strategies:

Addition Reactions: Designing syntheses that proceed via addition reactions, which, by their nature, have 100% atom economy as all atoms of the reactants are incorporated into the product.

Catalytic Reagents: Utilizing catalytic reagents instead of stoichiometric ones. Catalysts are used in small amounts and can be recycled, significantly reducing waste compared to reactions that require one equivalent of a reagent that is consumed in the process.

Rearrangement Reactions: Employing rearrangement reactions, which are also inherently atom-economical as they reorganize the atoms of a molecule without the loss of any atoms.

Table 1: Comparison of Reaction Types and their Theoretical Atom Economy

Reaction TypeDescriptionTheoretical Atom Economy
AdditionTwo or more molecules combine to form a larger one.100%
RearrangementA molecule's atoms are rearranged to form an isomer.100%
SubstitutionA functional group in a chemical compound is replaced by another group.< 100%
EliminationA pair of atoms or groups of atoms are removed from a molecule.< 100%

By prioritizing reaction pathways that are inherently more atom-economical, the synthesis of this compound can be made more sustainable and efficient.

Integration of Biocatalysis for Environmentally Benign Chiral Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and environmentally friendly approach to chemical synthesis. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can catalyze reactions with high enantioselectivity, which is particularly important in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic effect.

The 2,3-dihydro-1,4-benzodioxane motif, the core structure of this compound, is a common feature in many biologically active compounds. The development of chiral versions of these compounds is often essential for their desired pharmacological activity. Biocatalysis has emerged as a key technology for the enantioselective synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives.

Recent research has demonstrated the successful use of engineered enzymes for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. Specifically, mutants of Candida antarctica lipase (B570770) B (CALB) have been shown to catalyze the hydrolysis of the ester with high enantioselectivity, providing access to optically pure 1,4-benzodioxane (B1196944) molecules nih.govsemanticscholar.org. This enzymatic approach offers a green alternative to traditional chemical methods for obtaining chiral benzodioxanes, which often involve chiral auxiliaries or resolutions that are less efficient and generate more waste.

Table 2: Key Findings in the Biocatalytic Resolution of a 1,4-Benzodioxane Derivative

ParameterFindingReference
EnzymeEngineered Candida antarctica lipase B (CALB) mutants nih.govsemanticscholar.org
Substrate1,4-benzodioxane-2-carboxylic acid methyl ester nih.govsemanticscholar.org
ReactionEnantioselective hydrolysis (kinetic resolution) nih.govsemanticscholar.org
OutcomeProduction of optically pure 1,4-benzodioxane molecules nih.govsemanticscholar.org

The integration of biocatalysis into the synthetic strategy for this compound could involve the enzymatic resolution of a key intermediate to produce a specific enantiomer. This would not only provide an environmentally benign route to the desired chiral product but also align with the principles of green chemistry by utilizing renewable catalysts (enzymes) and operating under mild reaction conditions. This approach represents a significant step forward in the sustainable production of valuable pharmaceutical building blocks.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Pathways and Unprecedented Transformations

The synthetic utility of 2-(Iodomethyl)-1,4-benzodioxan is largely centered on the reactivity of the carbon-iodine bond. While classical nucleophilic substitution reactions are commonplace, future research could unlock more complex and unprecedented transformations. The iodomethyl group is an excellent precursor for a variety of reactive intermediates that remain largely unexplored for this specific scaffold.

Future investigations could focus on:

Organometallic Formulations: The generation of organozinc or organocopper reagents from this compound could open pathways to a wide array of cross-coupling reactions. These transformations would allow for the introduction of complex alkyl, aryl, and vinyl groups at the 2-position, which is a significant challenge using standard substitution chemistry.

Radical-Mediated Reactions: The C-I bond is susceptible to homolytic cleavage, enabling access to radical-mediated transformations. This could include radical cyclizations to form novel polycyclic structures or Giese additions to electron-deficient alkenes. Such pathways would provide access to derivative families with significantly different three-dimensional shapes and properties.

Transition-Metal Catalyzed Couplings: Beyond traditional cross-coupling, the iodomethyl group could participate in more advanced transition-metal-catalyzed reactions. For instance, its use in reductive couplings or as a precursor for carbene generation could lead to the synthesis of complex dimeric structures or cyclopropanated benzodioxane derivatives, respectively. A similar compound, trans-2-(iodomethyl)-5-phenyl-1,4-dioxane, has been synthesized, but its subsequent reactivity in such coupling reactions has not been explored. researchgate.net

These underexplored pathways represent a significant opportunity to diversify the chemical space accessible from this compound, leading to novel molecular architectures with potentially unique biological or material properties.

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The stereochemistry of the C2 position of the 1,4-benzodioxane (B1196944) ring is crucial for its biological activity, with different enantiomers often exhibiting vastly different pharmacological profiles. nih.govunimi.it Consequently, the development of robust and efficient methods for the stereocontrolled synthesis of this compound is a critical research objective.

Current approaches often rely on the resolution of racemic mixtures or the use of chiral starting materials. unimi.it Future research should aim to establish more direct and atom-economical asymmetric syntheses. A key precursor, 2-(hydroxymethyl)-1,4-benzodioxan, can be synthesized in either (R) or (S) form with high optical purity from chiral glycidyl (B131873) tosylates, providing a reliable route to the enantiopure iodinated compound. doi.org

Key future directions in this area include:

Asymmetric Hydrogenation: A promising strategy involves the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines. The use of advanced catalyst systems, such as those based on iridium and chiral ligands like BIDIME-dimer, has shown excellent enantioselectivity (up to 99:1 er) for a range of 2-substituted benzodioxanes. nih.gov Applying this methodology to a precursor that could be readily converted to the iodomethyl group would be a significant advancement.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes, such as variants of Candida antarctica lipase (B570770) B, have been successfully used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. rsc.org Developing enzymes capable of stereoselective synthesis of the chiral alcohol precursor or direct stereoselective halogenation would be a groundbreaking achievement.

Diastereoselective Reactions: For derivatives with multiple chiral centers, controlling diastereoselectivity is paramount. Methodologies such as substrate-controlled Claisen-Henry reactions have been used to achieve full diastereoselectivity in the synthesis of complex benzodioxane-containing molecules. nih.gov Future work could explore chiral auxiliary-controlled or catalyst-controlled diastereoselective methods to install the iodomethyl group in the presence of other stereocenters.

Table 1: Comparison of Enantioselective Synthetic Strategies
MethodTypical PrecursorKey Reagents/CatalystsAdvantagesPotential for this compound
Chiral Pool Synthesis(R)- or (S)-Glycidyl tosylatePyrocatecholHigh enantiopurity, reliableEstablished route via the corresponding alcohol doi.org
Asymmetric Hydrogenation2-Substituted-1,4-benzodioxine[Ir(cod)Cl]₂ / Chiral Ligand (e.g., BIDIME-dimer)High enantioselectivity, catalyticApplicable to a precursor that can be converted to the target nih.gov
Enzymatic ResolutionRacemic 1,4-benzodioxan-2-carboxylateEngineered Lipases (e.g., CALB mutants)Green chemistry, high selectivityIndirect route requiring functional group manipulation rsc.org

Integration with Automated Synthesis and Flow Chemistry Methodologies

Modern chemical synthesis is increasingly benefiting from the integration of automation and continuous flow technologies. springerprofessional.de These approaches offer enhanced safety, reproducibility, and efficiency compared to traditional batch processing. The synthesis of this compound and its derivatives is well-suited for adaptation to these advanced methodologies.

Future research in this domain should focus on:

Continuous Flow Synthesis of the Benzodioxane Core: The formation of the 1,4-benzodioxane ring often involves the reaction of a catechol with a suitable three-carbon synthon, a process that can be exothermic and require careful temperature control. Flow reactors provide superior heat and mass transfer, allowing for safer and more efficient cyclization reactions under conditions that may be inaccessible in batch. allfordrugs.com

Telescoped Multi-Step Syntheses: The conversion of a precursor like 2-hydroxymethyl-1,4-benzodioxan to the final iodinated product involves multiple steps (e.g., tosylation followed by iodide displacement). In a flow chemistry setup, these steps can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification. This approach significantly reduces reaction time and waste generation. allfordrugs.com

Automated Library Synthesis: The iodomethyl group is an ideal handle for creating libraries of derivatives through substitution reactions. An automated synthesis platform could be programmed to react this compound with a diverse array of nucleophiles (amines, thiols, carboxylates) in a parallel or sequential manner. Such platforms are already used for the automated synthesis of various heterocyclic compound libraries for drug discovery. researchgate.netresearchgate.net

The adoption of these technologies would not only accelerate the synthesis of this compound but also facilitate the rapid exploration of its chemical derivatives for various applications.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.gov The 1,4-benzodioxane scaffold has been the subject of numerous computational studies to elucidate structure-activity relationships (SAR) and guide the design of new therapeutic agents. acs.org

Future computational efforts related to this compound could include:

Pharmacophore-Based Design: By analyzing the binding modes of known active 1,4-benzodioxane derivatives, computational models can identify the key structural features required for interaction with a specific biological target. nih.gov These pharmacophore models can then be used to design novel derivatives where the iodomethyl group acts as a vector for introducing new functionalities that enhance binding affinity and selectivity.

Molecular Docking and Dynamics Simulations: For specific targets such as kinases or bacterial enzymes, molecular docking can predict the binding orientation of novel this compound derivatives within the active site. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing valuable insights into the binding affinity and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building statistical models that correlate structural descriptors of a series of derivatives with their biological activity, QSAR can predict the activity of yet-unsynthesized compounds. acs.org This approach can guide synthetic efforts toward derivatives with the highest probability of success, optimizing resource allocation.

Table 2: Computational Approaches for Derivative Design
Computational MethodObjectiveKey OutputRelevance to this compound
Molecular DockingPredict binding mode and affinityBinding scores, interaction posesDesign of derivatives targeting specific proteins (e.g., enzymes, receptors) researchgate.net
Molecular Dynamics (MD)Assess stability of ligand-protein complexConformational stability, binding free energyRefine docking results and confirm stable binding interactions
Pharmacophore ModelingIdentify essential structural features for activity3D arrangement of chemical featuresGuide the design of new scaffolds with improved activity nih.gov
QSARPredict biological activity from structureStatistical models, activity predictionsPrioritize synthesis of the most promising derivatives acs.org

Expansion of Synthetic Applications in Emerging Fields of Chemical Research

While the 1,4-benzodioxane scaffold has a rich history in medicinal chemistry, the unique reactivity of the iodomethyl group in this compound allows for its application in new and emerging areas of chemical research. unimi.it

Potential future applications include:

Chemical Biology and Probe Development: The iodomethyl group can serve as a reactive handle for covalent modification of proteins or for attaching the benzodioxane scaffold to affinity matrices. This would enable the development of chemical probes to identify new biological targets (target deconvolution) or to study protein function through activity-based protein profiling (ABPP).

Bioconjugation and Drug Delivery: The ability of the C-I bond to react with nucleophiles like thiols makes this compound a candidate for bioconjugation. It could be used to link the benzodioxane moiety, known for its interaction with various receptors, to larger molecules such as peptides, antibodies, or polymers for targeted drug delivery applications.

Functional Materials Science: Benzodioxane derivatives can possess interesting photophysical or electronic properties. rsc.org The iodomethyl group provides a convenient point of attachment for polymerization or for grafting onto surfaces. This could be exploited in the development of novel functional polymers, sensors, or modified materials where the benzodioxane unit imparts specific recognition or electronic characteristics.

The versatility of this compound positions it as a valuable building block not only for the continued development of therapeutics but also for pioneering applications at the interface of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the thermochemical properties of 2-(iodomethyl)-1,4-benzodioxan?

  • Answer : Combustion calorimetry (static bomb calorimeter) and Calvet microcalorimetry are standard methods for measuring standard molar enthalpies of formation and vaporization/sublimation. These techniques were validated for 1,4-benzodioxan derivatives, with corrections applied to ensure data accuracy at 298.15 K . Computational methods like density functional theory (DFT), combined with isodesmic/homodesmic reactions, can supplement experimental data to resolve discrepancies between observed and calculated enthalpies .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Answer : Utilize spectroscopic techniques such as rotational-resolved electronic spectroscopy to analyze ground and excited-state conformations. For example, inertial defect analysis reveals non-planarity in the dioxan ring, with increased puckering in the excited state due to electronic effects . Additionally, SMILES (C1COC(CO1)CI) and InChIKey (WWQGIZUTLRNTBG-UHFFFAOYSA-N) identifiers provide definitive structural validation .

Q. What synthetic routes are documented for 1,4-benzodioxan derivatives with iodomethyl substitutions?

  • Answer : Early syntheses involve nucleophilic substitution reactions, such as the reaction of norbornadiene with i-butyl perbenzoate to form 2-carboxamide derivatives . For iodomethyl derivatives, halogenation of pre-functionalized benzodioxan intermediates (e.g., via iodomethane under controlled conditions) is a common strategy .

Advanced Research Questions

Q. How does the substitution of an iodomethyl group influence the biological activity of 1,4-benzodioxan derivatives?

  • Answer : Methoxy or iodomethyl substitutions on the benzodioxan ring can modulate adrenergic receptor binding. For example, 2-methoxy-1,4-benzodioxan derivatives exhibit enhanced α2-adrenoceptor antagonism, but analogous iodomethyl substitutions may reduce potency due to steric hindrance or electronic effects. Competitive binding assays (e.g., [³H]-idazoxan displacement) are critical for evaluating receptor affinity and selectivity .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound?

  • Answer : Ab-initio calculations (e.g., MP2/cc-pVTZ) combined with natural bond orbital (NBO) analysis can predict puckering effects in the dioxan ring. Rotational spectroscopy data indicate that the molecule adopts a twisted C₂-symmetric conformation in the ground state, with deviations in the excited state due to electron delocalization .

Q. What evidence supports the antitumor potential of 1,4-benzodioxan derivatives, and how can iodomethyl modifications enhance this activity?

  • Answer : Derivatives such as 1,3,4-thiadiazole-1,4-benzodioxan hybrids inhibit methionine aminopeptidase type II (MetAP-2), a target in angiogenesis. Molecular docking studies suggest that bulky substituents like iodomethyl improve hydrophobic interactions with MetAP-2’s active site. In vitro assays (e.g., MTT cytotoxicity tests) validate these predictions .

Q. How can researchers resolve contradictions in α2-adrenoceptor binding data for iodomethyl-substituted benzodioxans?

  • Answer : Discrepancies arise from non-adrenoceptor idazoxan binding sites (NAIBS), which complicate traditional displacement assays. Use subtype-selective ligands (e.g., RX801023) and autoradiography to distinguish α2-adrenoceptors from NAIBS. Two-site binding models are recommended for analyzing competition curves with Hill slopes <1 .

Methodological Notes

  • Thermochemical Data : Cross-validate experimental combustion energies with computational enthalpies of formation to address systematic errors .
  • Biological Assays : Include α2-adrenoceptor agonists (e.g., (−)-adrenaline) as controls in displacement studies to isolate NAIBS contributions .
  • Synthetic Optimization : Monitor reaction conditions (temperature, solvent polarity) to avoid ring-opening side reactions common in dioxan derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.